molecular formula C9H12FNO2 B13584921 (3-Fluoro-2,6-dimethoxyphenyl)methanamine

(3-Fluoro-2,6-dimethoxyphenyl)methanamine

Cat. No.: B13584921
M. Wt: 185.20 g/mol
InChI Key: QWHKIGTZKSTUKF-UHFFFAOYSA-N
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Description

(3-Fluoro-2,6-dimethoxyphenyl)methanamine is an organic compound with the molecular formula C9H12FNO2 It is a derivative of methanamine, where the phenyl ring is substituted with fluorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2,6-dimethoxyphenyl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-2,6-dimethoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2,6-dimethoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(3-Fluoro-2,6-dimethoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-2,6-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets. The fluorine and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity for certain receptors or enzymes. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dimethoxyphenyl)methanamine: Similar structure but lacks the fluorine substitution.

    (3-Fluoro-4-methoxyphenyl)methanamine: Similar structure but with different positions of the methoxy and fluorine groups.

Uniqueness

(3-Fluoro-2,6-dimethoxyphenyl)methanamine is unique due to the specific arrangement of the fluorine and methoxy groups on the phenyl ring. This arrangement can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

(3-fluoro-2,6-dimethoxyphenyl)methanamine

InChI

InChI=1S/C9H12FNO2/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-4H,5,11H2,1-2H3

InChI Key

QWHKIGTZKSTUKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)OC)CN

Origin of Product

United States

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